molecular formula C16H22N2O3S B2604709 Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS No. 899424-55-6

Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Cat. No.: B2604709
CAS No.: 899424-55-6
M. Wt: 322.42
InChI Key: CPAXLRWITRPWPS-UHFFFAOYSA-N
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Description

Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a bicyclic heterocyclic compound featuring a benzothiazine core fused with a 1,4-thiazine ring. Its molecular formula is C₁₆H₂₂N₂O₃S, with a molecular weight of 322.42 g/mol . Key structural features include:

  • Benzothiazine core: A sulfur-containing heterocycle contributing to electron-rich aromaticity.
  • Dipropylamino group (-NPr₂): Positioned at C2, enhancing basicity and influencing lipophilicity.
  • Methyl carboxylate (-COOMe): At C6, providing ester functionality that modulates solubility and metabolic stability.

This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research. Its structural complexity and substituent diversity make it a subject of interest for comparative studies with analogs.

Properties

IUPAC Name

methyl 2-(dipropylamino)-3-oxo-4H-1,4-benzothiazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-4-8-18(9-5-2)15-14(19)17-12-10-11(16(20)21-3)6-7-13(12)22-15/h6-7,10,15H,4-5,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAXLRWITRPWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1C(=O)NC2=C(S1)C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate typically involves multiple steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazine core.

    Introduction of the Dipropylamino Group: This step involves the alkylation of the benzothiazine intermediate with dipropylamine under basic conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various N-substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Studies often focus on its interactions with biological targets and its efficacy in various disease models.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dipropylamino group can enhance its binding affinity and selectivity, while the benzothiazine ring may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Benzothiazine vs. Benzodithiazine

Compound: Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (C₁₀H₁₀ClN₃O₄S₂)

  • Core : Benzodithiazine (two sulfur atoms in the heterocycle).
  • Substituents: Chloro (-Cl), methylhydrazino (-NH-NHMe), and methyl carboxylate.
  • The chloro and methylhydrazino groups may confer distinct biological activity (e.g., antimicrobial or anticancer properties).
Benzothiazine vs. Benzoxazine

Compound: Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (C₁₁H₁₁NO₃)

  • Core : Benzoxazine (oxygen replaces sulfur in the heterocycle).
  • Substituents : Methyl (-Me) at C2 and methyl carboxylate.
  • Key Differences: Oxygen’s lower electronegativity compared to sulfur reduces aromatic electron density, altering binding interactions in biological systems. The absence of a dipropylamino group reduces basicity, impacting pharmacokinetic properties like tissue penetration.

Functional Group Variations

Dipropylamino vs. Hydroxymethylindolin-2-one

Compound: 4-[2-(Dipropylamino)ethyl]-1-(hydroxymethyl)indolin-2-one (C₁₈H₂₆N₂O₂)

  • Core: Indolin-2-one (non-aromatic lactam ring).
  • Substituents: Dipropylaminoethyl and hydroxymethyl groups.
  • The hydroxymethyl group increases hydrophilicity, contrasting with the lipophilic dipropylamino group in the target compound.
Carboxylate Ester vs. Carboxamide

Compound : 3,4-Dihydro-2-[(3-methylphenyl)methylene]-3-oxo-N-[3-(propylthio)propyl]-2H-1,4-benzothiazine-6-carboxamide (C₂₄H₂₇N₃O₂S₂)

  • Core : Benzothiazine (identical to the target compound).
  • Substituents : 3-Methylphenylmethylene and propylthiopropyl carboxamide.
  • The propylthio chain introduces a sulfur-containing side group, which may influence oxidative metabolic pathways.

Pharmacological Relevance

ROR-gamma Modulators

Compound : N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide

  • Core : Benzoxazin (oxygen-based heterocycle).
  • Substituents : Piperidine-phenylmethyl and acetamide.
  • The acetamide group may improve oral bioavailability relative to the methyl carboxylate in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound Benzothiazine C₁₆H₂₂N₂O₃S 322.42 Dipropylamino, methyl carboxylate High lipophilicity; moderate basicity
Benzodithiazine analog Benzodithiazine C₁₀H₁₀ClN₃O₄S₂ 335.78 Chloro, methylhydrazino, methyl carboxylate Enhanced reactivity; potential toxicity
Benzoxazine analog Benzoxazine C₁₁H₁₁NO₃ 205.21 Methyl, methyl carboxylate Reduced electron density; higher solubility
Indolin-2-one derivative Indolin-2-one C₁₈H₂₆N₂O₂ 302.41 Dipropylaminoethyl, hydroxymethyl Improved hydrophilicity
Benzothiazine carboxamide Benzothiazine C₂₄H₂₇N₃O₂S₂ 461.61 3-Methylphenylmethylene, carboxamide Enhanced hydrogen bonding; metabolic stability

Research Findings and Implications

  • Electron Density and Reactivity : The sulfur atom in benzothiazine derivatives enhances aromatic electron density, favoring interactions with electrophilic targets (e.g., enzyme active sites) compared to benzoxazine analogs .
  • Lipophilicity and Bioavailability: The dipropylamino group in the target compound increases lipophilicity, suggesting superior blood-brain barrier penetration compared to hydroxymethylindolin-2-one derivatives .
  • Metabolic Stability : Carboxylate esters (target compound) are prone to hydrolysis, whereas carboxamide analogs exhibit greater metabolic stability due to resistance to esterases .

Biological Activity

Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: this compound
  • CAS Number: 188614-01-9
  • Molecular Formula: C10H14N2O3S
  • Molecular Weight: 242.29 g/mol

The compound features a benzothiazine core, which is known for various biological activities including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of dipropylamine with a suitable benzothiazine precursor. The reaction conditions generally include:

  • Reagents: Dipropylamine, methyl chloroacetate.
  • Solvents: Commonly used solvents include dichloromethane or ethanol.
  • Conditions: The reaction is often conducted under reflux conditions for several hours to ensure complete conversion.

Antimicrobial Activity

Research has shown that benzothiazine derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of related compounds against various bacterial strains, indicating that methyl 2-(dipropylamino)-3-oxo derivatives may also possess similar properties.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antidepressant Activity

The compound has been noted for its potential antidepressant effects. A review of related benzothiazine compounds revealed that those with a keto group on the thiazine ring showed stimulant and antidepressant activity in animal models .

Case Studies

  • Study on Structure-Activity Relationship (SAR):
    • A comprehensive SAR study demonstrated that modifications on the benzothiazine ring significantly influence biological activity. The presence of the dipropylamino group was found to enhance the solubility and bioavailability of the compound .
  • Pharmacological Evaluation:
    • In a pharmacological evaluation involving rodent models, compounds similar to methyl 2-(dipropylamino)-3-oxo exhibited notable improvements in mood-related behaviors when administered at specific dosages . These findings suggest a promising avenue for further exploration in treating mood disorders.

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